molecular formula C7H8BN3O3 B13938252 (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid

(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid

Cat. No.: B13938252
M. Wt: 192.97 g/mol
InChI Key: GODQTZUOXROTEK-UHFFFAOYSA-N
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Description

(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid is a heterocyclic compound that contains a boronic acid functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Mechanism of Action

The mechanism of action of (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and triazolopyridine analogs, such as:

Uniqueness

What sets (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid apart is its specific structural features that allow for unique interactions with biological targets and its versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H8BN3O3

Molecular Weight

192.97 g/mol

IUPAC Name

(2-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid

InChI

InChI=1S/C7H8BN3O3/c1-10-7(12)11-3-2-5(8(13)14)4-6(11)9-10/h2-4,13-14H,1H3

InChI Key

GODQTZUOXROTEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NN(C(=O)N2C=C1)C)(O)O

Origin of Product

United States

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